molecular formula C13H19N5 B7085036 N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B7085036
M. Wt: 245.32 g/mol
InChI Key: UMSQMBFVPMCTLD-UHFFFAOYSA-N
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Description

N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Properties

IUPAC Name

N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5/c1-2-4-6-11(5-3-1)9-14-12-7-8-13-16-15-10-18(13)17-12/h7-8,10-11H,1-6,9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSQMBFVPMCTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CNC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with cycloheptylmethyl halides under reflux conditions. For instance, acetic anhydride can be added to a solution of the hydrazineyl derivative in glacial acetic acid, and the mixture is heated under reflux at 120°C for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as c-Met and Pim-1, which are involved in cell signaling pathways related to cancer progression . The compound promotes cell cycle arrest and apoptosis in cancer cells by modulating the activity of these enzymes and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(cycloheptylmethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine stands out due to its unique cycloheptylmethyl group, which may contribute to its distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple enzymes involved in cancer progression makes it a promising candidate for further research and development.

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